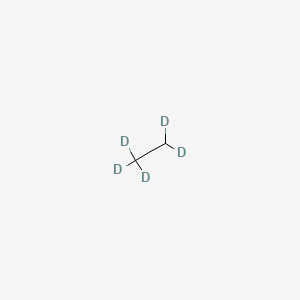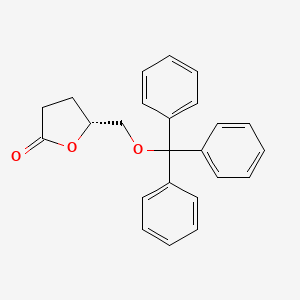
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone
Overview
Description
R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone, also known as R(-)-DTFMF, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a furanone derivative and is known for its unique properties, including its ability to act as a potent inhibitor of quorum sensing in bacteria.
Scientific Research Applications
Association and Solvation
- R(-)-Dihydro-5-trityloxymethyl-2(3H)-furanone, along with similar furanone compounds, has been studied in the context of stoichiometry and association constants in the presence of Pirkle's alcohols. The research explored solvation models through 1H NMR in deuterated chloroform solutions, revealing insights into the weak solvate formation and intermolecular interactions within these compounds (García‐Martínez et al., 2011).
Synthesis Methods
- The synthesis process of related furanone compounds, such as 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone, has been explored. This includes methods involving reactions of butyric acid with epoxypropane, providing a foundation for understanding the synthesis pathways of this compound (You, 1999).
Pheromone Identification
- In entomological studies, compounds structurally similar to this compound were identified as components of the female Japanese beetle sex pheromone. This showcases the compound's potential role in biological signaling and pheromone synthesis (Tumlinson et al., 1977).
Biomedical Product Constituent
- Research on 5-hydroxy-2-(5H)-furanone derivatives, which are structurally related to this compound, highlights their significance as key constituents in many biomedical products. This includes the exploration of dye-sensitized photooxygenation as a method for producing derivatives of γ-butenolide, a compound with wide-ranging applications (Xun, 2012).
Natural Occurrence and Function
- Furanones, including those similar to this compound, have been identified in various natural settings. They are known to contribute to the sensory properties of natural products and processed foods, implying potential applications in flavor and aroma industries. Their formation often occurs via the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars (Slaughter, 1999).
Oxidation and Chemical Intermediates
- The compound 5-hydroxymethyl-2(5H)-furanone, a structurally related furanone, is used as a versatile chemical intermediate for producing various products, such as microbial metabolites and analogues of prostacyclin. Its efficient mild oxidation from 5-hydroxymethylfurfural has been explored, shedding light on potential synthesis pathways for related furanones (Mliki & Trabelsi, 2016).
Properties
IUPAC Name |
(5R)-5-(trityloxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3/c25-23-17-16-22(27-23)18-26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWLABCDGFABG-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511961 | |
| Record name | (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78158-90-4 | |
| Record name | (5R)-5-[(Triphenylmethoxy)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


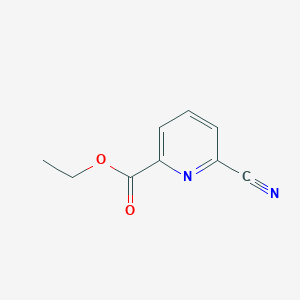
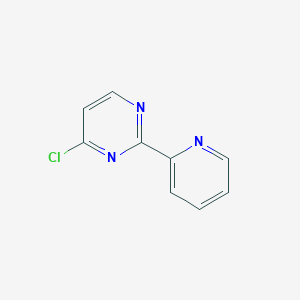

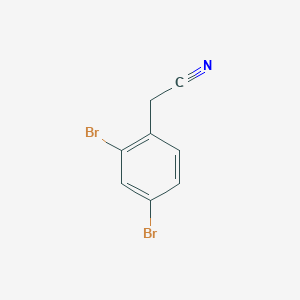
![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)
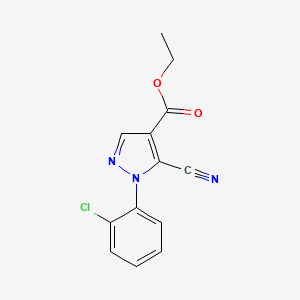
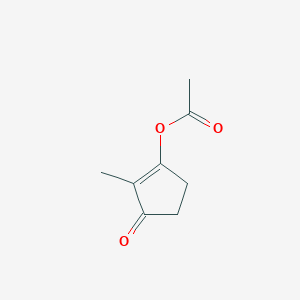

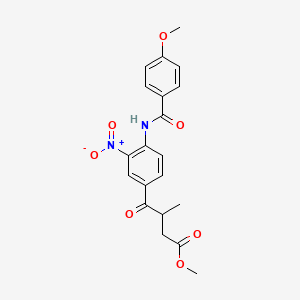
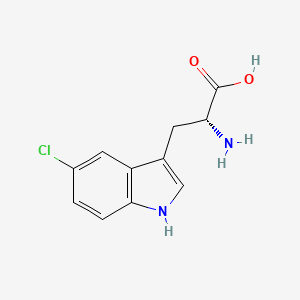
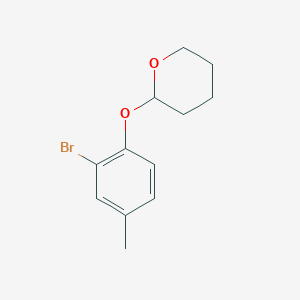
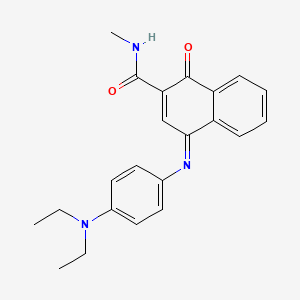
![8-Bromo-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6-one](/img/structure/B1601324.png)
